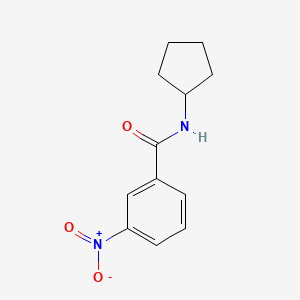
4-(methoxycarbonyl)benzyl 2-(ethylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methoxycarbonyl)benzyl 2-(ethylamino)benzoate, also known as Mecamylamine, is a synthetic compound that has been used in scientific research for many years. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology.
Mécanisme D'action
4-(methoxycarbonyl)benzyl 2-(ethylamino)benzoate acts as a non-competitive antagonist of the nicotinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can lead to a decrease in reward-seeking behavior. It has also been found to decrease the release of glutamate, which is an excitatory neurotransmitter involved in learning and memory. This compound has been used to study the role of the nicotinic acetylcholine receptor in addiction, schizophrenia, and other neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(methoxycarbonyl)benzyl 2-(ethylamino)benzoate has several advantages as a tool for scientific research. It is a potent antagonist of the nicotinic acetylcholine receptor, which makes it useful for studying the role of this receptor in various physiological processes. It is also relatively easy to synthesize, which makes it accessible to many researchers. However, there are also some limitations to the use of this compound. It has been found to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, it has a relatively short half-life, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the use of 4-(methoxycarbonyl)benzyl 2-(ethylamino)benzoate in scientific research. One area of interest is the role of the nicotinic acetylcholine receptor in Alzheimer's disease. This compound has been found to improve cognitive function in animal models of Alzheimer's disease, which suggests that it may have potential as a therapeutic agent. Another area of interest is the role of the nicotinic acetylcholine receptor in pain perception. This compound has been found to decrease pain sensitivity in animal models, which suggests that it may have potential as an analgesic. Finally, there is interest in the development of more selective nicotinic acetylcholine receptor antagonists, which could help to reduce off-target effects and improve the specificity of experimental results.
Conclusion:
This compound is a synthetic compound that has been used in scientific research for many years. It has been found to have a variety of applications in the field of biochemistry and pharmacology. This compound is a potent antagonist of the nicotinic acetylcholine receptor and has been used to study the role of this receptor in addiction, schizophrenia, and other neuropsychiatric disorders. While there are some limitations to the use of this compound, there are also many future directions for its use in scientific research.
Méthodes De Synthèse
4-(methoxycarbonyl)benzyl 2-(ethylamino)benzoate can be synthesized through a multi-step process. The first step involves the reaction of 4-(methoxycarbonyl)benzyl chloride with ethylamine to form this compound. The final product is obtained through the reduction of the ester group using lithium aluminum hydride.
Applications De Recherche Scientifique
4-(methoxycarbonyl)benzyl 2-(ethylamino)benzoate has been used in scientific research as a tool to study the cholinergic system. It has been found to be a potent antagonist of the nicotinic acetylcholine receptor. This receptor is involved in many physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. This compound has been used to study the role of this receptor in addiction, schizophrenia, and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-19-16-7-5-4-6-15(16)18(21)23-12-13-8-10-14(11-9-13)17(20)22-2/h4-11,19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHFCQBIUKLEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5866970.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5866974.png)


![N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5866993.png)
![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)

![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)
![diethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5867035.png)

![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)
![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
